Guanylurea phosphate

Description

The exact mass of the compound Guanylurea phosphate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 267685. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Guanylurea phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Guanylurea phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

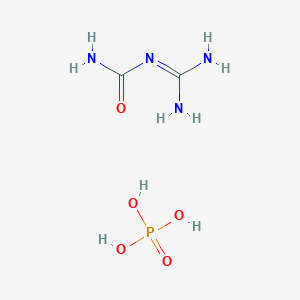

diaminomethylideneurea;phosphoric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N4O.H3O4P/c3-1(4)6-2(5)7;1-5(2,3)4/h(H6,3,4,5,6,7);(H3,1,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHURYQINAXWNAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NC(=O)N)(N)N.OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H9N4O5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5420-79-1, 36897-89-9, 84946-06-5 |

Source

|

| Record name | Urea, (aminoiminomethyl)-, phosphate (3:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5420-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, (aminoiminomethyl)-, phosphate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36897-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, (aminoiminomethyl)-, phosphate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84946-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

200.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17675-60-4, 36897-89-9, 5420-79-1 |

Source

|

| Record name | Urea, N-(aminoiminomethyl)-, phosphate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17675-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC267685 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC7762 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N-(aminoiminomethyl)-, phosphate (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amidinourea phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICYANDIAMIDINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GJF8D34Z9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Guanylurea Phosphate from Dicyandiamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanylurea phosphate, a compound of significant interest in various industrial and research applications, is primarily synthesized from the readily available precursor dicyandiamide. This technical guide provides a comprehensive overview of the synthesis of guanylurea phosphate, with a focus on the reaction of dicyandiamide with phosphoric acid. It details the experimental protocols, summarizes key quantitative data from various methodologies, and illustrates the synthesis pathway and experimental workflow. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and material science, offering insights into the production and potential applications of this versatile compound. While guanylurea is a known metabolite of the widely used antidiabetic drug metformin, this guide concentrates on its chemical synthesis and industrial applications, such as its use as a flame retardant.[1][2]

Introduction

Guanylurea phosphate (CAS 36897-89-9) is a nitrogen and phosphorus-containing compound with a molecular formula of C2H9N4O5P.[3][4] Its structure, incorporating both a guanyl and a urea moiety linked to a phosphate group, imparts unique chemical properties that make it a valuable intermediate in various synthetic processes and a functional additive in material science.[3][5][6] Notably, it has garnered attention as an effective non-halogenated flame retardant.[1] This guide focuses on the prevalent synthesis route starting from dicyandiamide and phosphoric acid, a method favored for its simplicity and use of readily available starting materials.[7]

Synthesis Pathway

The primary method for synthesizing guanylurea phosphate involves the direct reaction of dicyandiamide with phosphoric acid in an aqueous solution.[7][8] The reaction proceeds by heating the mixture, which facilitates the hydrolysis and phosphorylation of dicyandiamide to form the desired product.

Experimental Protocols

The synthesis of guanylurea phosphate from dicyandiamide and phosphoric acid is a relatively straightforward process. Below are detailed experimental protocols derived from established methodologies.[7][8]

Laboratory Scale Synthesis

This protocol is adapted from publicly available preparation methods.[8]

Materials:

-

Dicyandiamide

-

Phosphoric Acid

-

Purified Water

Procedure:

-

To a reaction vessel, add a measured quantity of purified water.

-

While agitating the water, slowly add the dicyandiamide to the vessel.

-

Once the dicyandiamide is suspended, add the phosphoric acid to the mixture.

-

Heat the reaction mixture to approximately 85°C.

-

Maintain this temperature for approximately 45 minutes.

-

After the reaction period, cool the mixture to approximately 25°C to induce crystallization.

-

The resulting solution contains guanylurea phosphate. Further purification can be achieved through filtration and washing of the crystals.

Industrial Production Method

This protocol is based on a patented method for the preparation of guanylurea phosphate.[7]

Materials:

-

Dicyandiamide

-

Purified Water

-

Phosphoric Acid

Procedure:

-

Mixing: Stir dicyandiamide and purified water in a reactor. The mass ratio of dicyandiamide to purified water is typically between 1:2 and 1:4.[7]

-

Heating and Dissolution: Slowly heat the mixture to a temperature range of 80-100°C until the dicyandiamide is completely dissolved.[7]

-

Filtration: Filter the hot solution to remove any insoluble impurities.[7]

-

Reaction: Slowly add phosphoric acid solution dropwise to the heated filtrate. The rate of addition is controlled to maintain the reaction temperature.[7]

-

Temperature Maintenance: After the addition of phosphoric acid is complete, maintain the temperature for a specified period to ensure the reaction goes to completion.[7]

-

Crystallization: Cool the reaction mixture to allow for the crystallization of guanylurea phosphate.[7]

-

Separation and Drying: The crystallized product is separated by centrifugation, followed by drying and packaging. The mother liquor from the centrifugation can be recycled.[7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of guanylurea phosphate from dicyandiamide and phosphoric acid based on available literature.

Table 1: Reaction Conditions

| Parameter | Value | Source |

| Reaction Temperature | 80-100 °C | [7] |

| ~85 °C | [8] | |

| Holding Time | ~45 minutes | [8] |

| Dicyandiamide to Water Ratio (by mass) | 1:(2-4) | [7] |

Table 2: Molar Ratios for a Related Condensation Reaction

While the primary synthesis involves a direct reaction, a related process for producing dicyandiamide-formaldehyde-phosphoric acid condensates provides insight into potential molar ratios.

| Reactant | Molar Ratio per mole of Dicyandiamide | Source |

| Formaldehyde | 0.9 - 3 | [9] |

| Phosphoric Acid | 0.06 - 0.6 | [9] |

Experimental Workflow

The overall process for the industrial production of guanylurea phosphate can be visualized as a series of sequential steps from raw materials to the final product.

References

- 1. Guanylurea phosphate | 36897-89-9 | Benchchem [benchchem.com]

- 2. Filling in the Gaps in Metformin Biodegradation: a New Enzyme and a Metabolic Pathway for Guanylurea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. GUANYLUREA PHOSPHATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. CN107721883A - Preparation method of guanylurea phosphate - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. US4073617A - Water-dilutable solutions of dicyandiamide-formaldehyde-phosphoric acid condensates - Google Patents [patents.google.com]

Guanylurea Phosphate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of guanylurea phosphate, a compound of significant interest in materials science and environmental research. This document details its chemical structure, physicochemical properties, synthesis, and key applications. Special emphasis is placed on its role as a flame retardant and its environmental fate as the primary metabolite of the widely used antidiabetic drug, metformin. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental protocols and detailed mechanistic insights.

Introduction

Guanylurea phosphate, also known as carbamoylguanidine phosphate, is a salt composed of the guanylurea cation and the phosphate anion. While its early research was rooted in the exploration of dicyandiamide derivatives, its contemporary relevance has expanded significantly. It is recognized for its efficacy as a flame retardant for cellulosic materials and has been investigated for its potential in agriculture as a slow-release fertilizer.[1]

More recently, guanylurea has garnered considerable attention within the environmental and pharmaceutical sciences as the primary and persistent environmental transformation product of metformin, one of the most prescribed drugs globally for type 2 diabetes.[1] This has spurred research into its environmental prevalence, biodegradability, and potential toxicological effects on aquatic ecosystems. This guide aims to synthesize the available technical information on guanylurea phosphate, providing a holistic view for professionals in the field.

Chemical Structure and Physicochemical Properties

Guanylurea phosphate is a white crystalline solid with the chemical formula C₂H₉N₄O₅P.[1] The molecular structure combines a guanylurea cation and a phosphate anion, contributing to its distinct chemical properties.[1]

Molecular Structure

The guanylurea cation possesses a planar structure with significant π-electron delocalization across the N-C-N backbone of the guanidine group and the urea moiety. This delocalization contributes to its stability. The phosphate anion exists as H₂PO₄⁻, HPO₄²⁻, or PO₄³⁻ depending on the pH of the environment.

Caption: Chemical structure of the guanylurea cation and phosphate anion.

Physicochemical Properties

A summary of the key physicochemical properties of guanylurea phosphate is presented in the table below. This information is crucial for its handling, formulation, and application development.

| Property | Value | Reference(s) |

| CAS Number | 17675-60-4 | [2][3] |

| Molecular Formula | C₂H₉N₄O₅P | [1] |

| Molecular Weight | 200.09 g/mol | [1][2][4] |

| Appearance | White crystalline powder | [1][2] |

| Melting Point | 178-182 °C | [1][2][5] |

| Water Solubility | 91.6 g/L at 20 °C | [1][2] |

| Density | 1.62 g/cm³ | [2] |

| logP | 0 at 20 °C | [2] |

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and quality control of guanylurea phosphate.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expected Key Vibrational Modes:

-

N-H Stretching: Broad bands in the region of 3400-3200 cm⁻¹, indicative of the amine and amide groups. The broadness is a result of extensive hydrogen bonding.

-

C=O Stretching (Amide I): A strong absorption band is anticipated around 1700-1650 cm⁻¹, characteristic of the urea carbonyl group.

-

N-H Bending: Bands in the 1650-1550 cm⁻¹ region.

-

C-N Stretching: Found in the 1400-1200 cm⁻¹ range.

-

P-O Stretching: Strong, broad absorptions between 1100 and 900 cm⁻¹ are characteristic of the phosphate group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of guanylurea phosphate are expected to be relatively simple. The chemical shifts of the exchangeable N-H protons will be highly dependent on the solvent, concentration, and temperature.

Expected ¹H NMR Spectral Data:

-

-NH- (Amide) and -NH₂ (Guanidinium) Protons: Broad singlets are expected in the range of 6.0 - 9.0 ppm. These signals are typically broad due to quadrupole broadening from the adjacent nitrogen atoms and chemical exchange.

Expected ¹³C NMR Spectral Data:

-

C=O (Urea Carbonyl): A resonance is expected in the downfield region of 160 - 170 ppm.

-

C=N (Guanidinium Carbon): This carbon is highly deshielded due to the three attached nitrogen atoms and is expected to resonate between 155 - 165 ppm.

Synthesis of Guanylurea Phosphate

The primary industrial synthesis of guanylurea phosphate involves the acid-catalyzed hydrolysis of dicyandiamide with phosphoric acid.[6][7]

General Reaction Scheme

Dicyandiamide + Phosphoric Acid + Water → Guanylurea Phosphate

Caption: Simplified workflow for the synthesis of guanylurea phosphate.

Detailed Experimental Protocol

The following protocol is adapted from a method described in the patent literature.[7]

Materials:

-

Dicyandiamide

-

Purified Water

-

Phosphoric Acid Solution

Procedure:

-

Mixing and Dissolution: In a suitable reactor, charge dicyandiamide and purified water in a mass ratio of 1:(2-4).

-

Heating: Heat the mixture to 80-100 °C with stirring until the dicyandiamide is completely dissolved.

-

Reaction: Slowly add the phosphoric acid solution dropwise to the heated dicyandiamide solution. The rate of addition should be controlled.

-

Incubation: After the addition of phosphoric acid is complete, maintain the reaction mixture at a temperature of approximately 100 °C for a period of time (e.g., 8 hours) to ensure the reaction goes to completion.

-

Crystallization: Cool the reaction mixture to below 20 °C to induce the crystallization of guanylurea phosphate.

-

Isolation: The crystalline product is isolated by centrifugation.

-

Purification: The product can be washed with a suitable solvent, such as ethanol, to remove any remaining impurities.

-

Drying: The final product is dried to a constant weight.

Applications of Guanylurea Phosphate

Flame Retardant

Guanylurea phosphate is an effective flame retardant for cellulosic materials such as wood, paper, and textiles.[2][3] Its mechanism of action involves both condensed-phase and gas-phase contributions.

Mechanism of Flame Retardancy:

-

Condensed-Phase Action: Upon heating, guanylurea phosphate decomposes to produce phosphoric acid and polyphosphoric acid. These acids catalyze the dehydration of cellulose, promoting the formation of a stable char layer. This char layer acts as a physical barrier, insulating the underlying material from the heat source and limiting the release of flammable volatile compounds.

-

Gas-Phase Action: The decomposition of guanylurea phosphate also releases non-combustible gases, such as water vapor and ammonia. These gases dilute the flammable gases in the gas phase, reducing the oxygen concentration and inhibiting combustion.

Slow-Release Fertilizer

Due to its high nitrogen and phosphorus content, guanylurea phosphate has been explored as a potential slow-release fertilizer.[8] The rationale is that its gradual hydrolysis in the soil would provide a sustained supply of essential nutrients to plants.

Environmental Significance: The Metformin Metabolite

A significant aspect of guanylurea's modern relevance is its role as the primary environmental transformation product of metformin. Metformin is not significantly metabolized in the human body and is excreted largely unchanged into wastewater systems. In wastewater treatment plants, microbial activity transforms metformin into guanylurea.

Due to its high water solubility and persistence, guanylurea is frequently detected in wastewater effluents and surface waters, often at concentrations exceeding those of metformin itself. This has raised concerns about its potential ecotoxicological effects. While some studies suggest a low potential for reproductive toxicity in fish at environmentally relevant concentrations, its long-term impact on aquatic ecosystems is an active area of research.

Recent research has identified a bacterial strain, Pseudomonas mendocina, capable of biodegrading guanylurea, challenging the long-held view of it being a "dead-end" metabolite. This discovery opens up possibilities for bioremediation strategies to remove this persistent contaminant from aquatic environments.

Safety and Toxicology

Guanylurea phosphate exhibits low acute toxicity.

Acute Toxicity

-

Oral LD50 (Rat): > 2000 mg/kg

Handling and Storage

-

Handling: Avoid inhalation, ingestion, and contact with skin and eyes. Use in a well-ventilated area. Wear appropriate personal protective equipment, including gloves and safety glasses.[2]

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids and bases.[2]

Conclusion

Guanylurea phosphate is a multifaceted compound with established applications in material science and emerging significance in environmental science. Its synthesis from readily available precursors and its efficacy as a flame retardant make it a commercially valuable chemical. The understanding of its role as a persistent metabolite of metformin has opened new avenues of research in environmental chemistry and toxicology. This guide has provided a comprehensive overview of its chemical properties, structure, synthesis, and applications, serving as a valuable resource for professionals in research and development. Further research into its long-term environmental fate and the development of efficient remediation strategies are critical areas for future investigation.

References

-

PrepChem.com. (n.d.). Synthesis of guanyl urea phosphate. Retrieved from [Link]

- CN107721883A - Preparation method of guanylurea phosphate - Google Patents. (n.d.).

-

Jinan Future chemical Co.,Ltd. (n.d.). Guanylurea phosphate CAS:17675-60-4. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Studies of Nitrogen-Phosphorus Compounds. XXV. The Synthesis of Guanidium Condensed Phosphates. (n.d.). Retrieved from [Link]

-

Sci-Hub. (n.d.). GUANIDINE FROM CYANAMIDE Preparation in Presence of Ammonium Phosphates. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Guanylurea. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0001201). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0001401). Retrieved from [Link]

- Google Patents. (n.d.). CN102731345A - Method for synthesizing N-guanylurea dinitramide.

Sources

- 1. Guanylurea phosphate | 36897-89-9 | Benchchem [benchchem.com]

- 2. jnfuturechemical.com [jnfuturechemical.com]

- 3. Guanylurea phosphate | 17675-60-4 [chemicalbook.com]

- 4. labproinc.com [labproinc.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. prepchem.com [prepchem.com]

- 7. CN107721883A - Preparation method of guanylurea phosphate - Google Patents [patents.google.com]

- 8. Guanylurea | SIELC Technologies [sielc.com]

"thermal decomposition pathway of guanylurea phosphate"

An In-depth Technical Guide to the Thermal Decomposition Pathway of Guanylurea Phosphate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of guanylurea phosphate (GUP). The information herein is synthesized from available scientific literature to serve as a valuable resource for professionals in research and development. This document details the decomposition pathway, intermediate products, and final residues, supported by visualizations and standardized experimental protocols.

Introduction

Guanylurea phosphate (C₂H₉N₄O₅P) is the salt formed from the guanylurea cation and a phosphate anion. While extensively studied for its application as a flame retardant in various materials, its intrinsic thermal stability and decomposition pathway are of significant interest for understanding its behavior at elevated temperatures. This is crucial for applications where thermal stability is a critical parameter. Impurities from synthesis, such as residual dicyandiamide or phosphoric acid, can lower the decomposition temperature.[1]

Thermal Decomposition Pathway

The thermal decomposition of guanylurea phosphate commences at approximately 180°C. The process is characterized by a multi-stage degradation involving the release of gaseous byproducts and the formation of polymeric residues.

The proposed pathway is as follows:

-

Initial Decomposition: Upon heating to around 180°C, guanylurea phosphate begins to decompose.

-

Formation of Polyguanidine and Gaseous Products: The initial decomposition step involves the formation of polyguanidine, with the concurrent release of ammonia (NH₃) and carbon dioxide (CO₂) as gaseous products.[2]

-

Release of Polyphosphoric Acid: Following the initial release of gases, polyphosphoric acid is formed as part of the solid residue.[2]

These decomposition products, particularly the non-combustible gases and the thermally stable polymeric residue, are key to its action as a flame retardant.

Logical Diagram of the Decomposition Pathway

Caption: Thermal decomposition pathway of Guanylurea Phosphate.

Quantitative Data

Below is a template for presenting such data, which would be populated with experimental results.

Table 1: Illustrative TGA Data for Guanylurea Phosphate Decomposition

| Temperature Range (°C) | Mass Loss (%) | Associated Volatiles |

| 180 - 250 | Data | NH₃, CO₂ |

| > 250 | Data | Further degradation products |

| Final Residue at 800°C (%) | Data | Polyphosphoric acid, char |

Table 2: Illustrative DSC Data for Guanylurea Phosphate Decomposition

| Peak Temperature (°C) | Enthalpy Change (ΔH, J/g) | Process Type |

| Data | Data | Endothermic/Exothermic |

Experimental Protocols

The following are detailed methodologies for the key experiments required to characterize the thermal decomposition of guanylurea phosphate.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol is designed to determine the thermal stability, decomposition temperatures, and mass loss of guanylurea phosphate, as well as the associated thermal events (endothermic or exothermic processes).

Objective: To analyze the thermal decomposition profile of guanylurea phosphate under a controlled atmosphere.

Apparatus:

-

Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC concurrently (e.g., Netzsch STA 449 F3 Jupiter or similar).

-

Alumina (Al₂O₃) or platinum crucibles.

-

Microbalance with a precision of at least 0.01 mg.

-

Gas flow controllers for nitrogen (or another inert gas) and air.

Procedure:

-

Sample Preparation: Ensure the guanylurea phosphate sample is of high purity to avoid influences from residual reactants.[1] Grind the sample to a fine, homogeneous powder.

-

Instrument Calibration: Perform temperature and heat flow calibrations for the DSC and mass calibration for the TGA according to the instrument manufacturer's guidelines.

-

Measurement:

-

Place 5-10 mg of the powdered sample into a clean, tared crucible.

-

Place the crucible onto the sample holder in the STA furnace. An empty crucible of the same material should be used as a reference.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 30°C) to a final temperature of 800°C or 1000°C.

-

A heating rate of 10°C/min is standard.

-

Continuously record the sample mass (TGA), the differential heat flow (DSC), and the sample temperature.

-

-

Data Analysis:

-

From the TGA curve, determine the onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative thermogravimetry, DTG, curve), and the percentage of residual mass at the final temperature.

-

From the DSC curve, identify the temperatures of endothermic and exothermic peaks, which correspond to events like melting, crystallization, and decomposition. Integrate the peaks to determine the enthalpy of these transitions.

-

Workflow for Thermal Analysis

Caption: Experimental workflow for TGA/DSC analysis of GUP.

Conclusion

The thermal decomposition of guanylurea phosphate is a complex process that begins at approximately 180°C and results in the formation of a stable polymeric residue of polyguanidine and polyphosphoric acid, along with the evolution of non-combustible gases. While a qualitative pathway is established, detailed quantitative data and kinetic analysis of pure guanylurea phosphate require further dedicated experimental investigation using standardized thermal analysis techniques as outlined in this guide. This foundational understanding is critical for the effective and safe application of this compound in various fields.

References

An In-Depth Technical Guide to the Identification and Characterization of Guanylurea Phosphate

Section 1: Introduction

Guanylurea phosphate stands as a compound of significant interest across multiple scientific disciplines. While it serves as a versatile chemical intermediate in various industrial processes, including as a flame retardant and a slow-release fertilizer, its primary relevance to the pharmaceutical and environmental science sectors stems from its status as the principal transformation product of metformin.[1][2][3][4] Metformin is a first-line medication for type 2 diabetes, and its extensive global use results in the continuous introduction of both the parent drug and its metabolite, guanylurea, into wastewater systems.[5][6] Consequently, the accurate identification and quantification of guanylurea phosphate are paramount for pharmacokinetic studies, environmental monitoring, and water purification process validation.[7]

This guide provides a comprehensive technical overview of guanylurea phosphate, designed for researchers, analytical chemists, and drug development professionals. We will delve into its core physicochemical properties, synthesis, and, most critically, the analytical methodologies required for its unambiguous identification and characterization. The protocols and rationale presented herein are grounded in established analytical principles to ensure robust and reliable results.

Section 2: Core Identification & Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of any analytical endeavor. Guanylurea phosphate is a salt formed from the organic base guanylurea and phosphoric acid.

CAS Number and Nomenclature

There can be some ambiguity in the literature regarding the CAS (Chemical Abstracts Service) number for guanylurea phosphate. The two most frequently encountered designations are:

-

17675-60-4: This is the most commonly cited CAS number in commercial and safety data listings.[2][3][8][9][10][11][12]

-

36897-89-9: This number also appears in several chemical databases and supplier catalogs.[1][13]

It is crucial for researchers to be aware of both designations when conducting literature searches and procuring standards. The compound is also known by several synonyms, including Dicyandiamidine Phosphate, Carbamoylguanidine Phosphate, and (aminoiminomethyl)-urea phosphate.[9]

Physicochemical Data

The key physical and chemical properties of guanylurea phosphate are summarized in the table below. These parameters are critical for method development, particularly in choosing appropriate solvents and predicting chromatographic behavior.

| Property | Value | References |

| Molecular Formula | C₂H₉N₄O₅P | [1][2][13] |

| Molecular Weight | 200.09 g/mol | [1][3][13][14] |

| Appearance | White crystalline solid | [3][12] |

| Melting Point | 178 - 182 °C | [3][8][12][14] |

| Water Solubility | 91.6 g/L (at 20 °C) | [3][14] |

| IUPAC Name | diaminomethylideneurea;phosphoric acid | [1] |

Section 3: Synthesis Pathway

Understanding the synthesis of guanylurea phosphate provides insight into potential impurities that may be present in a sample. The primary and most direct industrial method involves the acid-catalyzed hydrolysis of dicyandiamide (DCDA) using phosphoric acid.[15] This reaction is efficient and leverages readily available starting materials.[16]

Caption: Synthesis workflow for Guanylurea Phosphate from Dicyandiamide.

Protocol 1: Laboratory Scale Synthesis of Guanylurea Phosphate

This protocol is adapted from established industrial methods and provides a clear, reproducible procedure for laboratory-scale synthesis.[15]

-

Reactant Preparation: In a suitable reaction vessel equipped with a stirrer and condenser, prepare a slurry by mixing dicyandiamide with purified water. A recommended mass ratio is between 1:2 and 1:4 (dicyandiamide to water).[15]

-

Dissolution: Heat the slurry to a temperature of 80-100 °C with continuous stirring until the dicyandiamide is completely dissolved.[15]

-

Acid Addition: Slowly add a phosphoric acid solution dropwise into the heated dicyandiamide solution. The rate of addition should be controlled to manage the reaction exotherm.

-

Reaction: Once the addition is complete, maintain the reaction mixture at temperature for several hours (e.g., 8 hours) to ensure the reaction goes to completion.[15]

-

Crystallization and Isolation: Cool the reaction mixture slowly to allow for the crystallization of guanylurea phosphate. The resulting crystals can be isolated by filtration, washed with cold water, and dried under a vacuum.

Section 4: Analytical Characterization and Identification

A multi-technique approach is essential for the unambiguous identification, characterization, and quantification of guanylurea phosphate. This ensures not only the confirmation of the primary structure but also the assessment of purity and stability.

Caption: Synergistic workflow for the analytical identification of Guanylurea Phosphate.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for the quantification and purity assessment of guanylurea phosphate.[1] Due to its high polarity, retaining guanylurea on traditional C18 reverse-phase columns can be challenging. Therefore, mixed-mode chromatography, which combines reverse-phase and ion-exchange characteristics, is the superior choice.[17]

Causality in Method Selection: A mixed-mode stationary phase, such as Primesep 100, is effective because it provides multiple interaction mechanisms. The silica backbone offers hydrophilic interactions, while the embedded ion-pairing groups can interact with the phosphate anion or the protonated guanidine group, and the alkyl chains provide reverse-phase retention. This results in excellent retention and peak shape without the need for complex mobile phases.[1][4][17]

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol describes a robust HPLC method suitable for routine analysis and for monitoring stability by separating the parent compound from potential degradants.[1][5][17]

-

Chromatographic Conditions:

-

Standard Solution Preparation:

-

Prepare a stock solution of guanylurea phosphate reference standard at a concentration of 0.2 mg/mL in deionized water.[17]

-

Generate a calibration curve by preparing a series of dilutions from the stock solution using the mobile phase.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration within the established calibration range.

-

Filter the sample through a 0.45 µm syringe filter prior to injection to protect the column.

-

-

Forced Degradation (Trustworthiness through Self-Validation):

-

To validate the method as "stability-indicating," perform forced degradation studies on a sample solution. This ensures that any degradation products are resolved from the main guanylurea phosphate peak.

-

Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60°C.

-

Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60°C.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

-

Analyze the stressed samples against a control to demonstrate peak purity and resolution.

-

Caption: A typical experimental workflow for HPLC analysis.

Spectroscopic Methods for Structural Elucidation

While HPLC confirms purity and quantity, spectroscopic methods provide definitive structural proof.

-

Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS/MS), this is the preferred method for trace-level quantification and confirmation of identity.[1] It provides the molecular weight of the parent ion and a characteristic fragmentation pattern that serves as a molecular fingerprint, confirming the elemental composition. For MS-compatible methods, the sulfuric or phosphoric acid in the mobile phase should be replaced with a volatile acid like formic acid.[18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structural elucidation.[19][20]

-

¹H NMR: Reveals the number and connectivity of protons in the molecule.

-

¹³C NMR: Shows the different carbon environments.

-

³¹P NMR: This is particularly powerful for guanylurea phosphate, as it will show a single peak confirming the presence and chemical environment of the phosphorus atom, distinguishing it from other salts.[19]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective tool for identifying the functional groups present in the molecule.[20][21] The IR spectrum of guanylurea phosphate would be expected to show characteristic absorption bands for N-H stretching (amines and amides), C=O stretching (urea moiety), C=N stretching (guanidine moiety), and strong, broad absorptions corresponding to the P-O bonds of the phosphate group.[21]

Section 5: Applications and Context in Research & Development

The primary driver for the intense analytical focus on guanylurea phosphate is its role as the major metabolite of metformin.[5] This has profound implications:

-

Pharmaceutical Stability: Drug development professionals must use stability-indicating methods, like the HPLC protocol described, to ensure that metformin formulations are not degrading into guanylurea under storage conditions.

-

Environmental Science: As metformin is incompletely removed in wastewater treatment plants, both it and guanylurea are considered significant environmental contaminants.[6] Highly sensitive LC-MS/MS methods are required to monitor their levels in surface water, groundwater, and even drinking water.[7]

-

Chemical Synthesis: Beyond its role as a metabolite, guanylurea phosphate is a valuable intermediate, serving as a building block for more complex organic molecules and as a flame retardant for materials like wood and paper.[3][8]

Section 6: Safety and Handling

According to safety data sheets, guanylurea phosphate is a stable solid under normal conditions.[12] However, standard laboratory precautions should always be observed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses to prevent skin and eye contact.[3][12]

-

Handling: Handle in a well-ventilated area. Avoid the formation of dust, as inhalation should be minimized.[12][22]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12]

By employing the synergistic analytical strategies outlined in this guide, researchers can confidently identify, quantify, and characterize guanylurea phosphate, ensuring data integrity across a wide range of critical applications.

References

- Vertex AI Search. (n.d.). Guanylurea Phosphate (CAS 17675-60-4): Properties, Applications, and Sourcing for Industrial Needs.

- ChemScene. (n.d.). 36897-89-9 | Guanylurea phosphate.

- ChemicalBook. (n.d.). Guanylurea phosphate CAS#: 17675-60-4.

- P&S Chemicals. (n.d.). Product information, Guanylurea phosphate.

- Benchchem. (n.d.). Guanylurea phosphate | 36897-89-9.

- ChemicalBook. (2024). Guanylurea phosphate | 17675-60-4.

- Jinan Future chemical Co.,Ltd. (n.d.). Guanylurea phosphate CAS:17675-60-4.

- PrepChem.com. (n.d.). Synthesis of guanyl urea phosphate.

- SIELC Technologies. (n.d.). HPLC Method for Analysis of Guanylurea on Primesep 100 Column.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Guanylurea Phosphate (CAS 17675-60-4) in Biological Processes and Chemical Synthesis.

- SIELC Technologies. (2018). Guanylurea.

- Google Patents. (n.d.). CN107721883A - Preparation method of guanylurea phosphate.

- SIELC Technologies. (n.d.). HPLC Method for Separation of Guanylurea and Metformin on Primesep 100 Column.

- Santa Cruz Biotechnology. (n.d.). Guanylurea phosphate | CAS 17675-60-4.

- Fisher Scientific. (2024). SAFETY DATA SHEET - Guanylurea phosphate.

- Google Patents. (n.d.). PT98510A - PROCESS FOR THE PREPARATION OF AQUEOUS SOLUTIONS OF ETERIFIED DICIANODIAMIDE-FORMALDEIDO REACTION PRODUCTS.

- SIELC Technologies. (n.d.). Separation of Guanylurea on Newcrom R1 HPLC column.

- Ataman Kimya. (n.d.). DICYANDIAMIDE.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Guanylurea Phosphate (CAS 17675-60-4): A Deep Dive into its Chemical Properties and Industrial Relevance.

- ChemBK. (2024). Dicyandiamide.

- DSIR. (n.d.). EXECUTIVE SUMMARY - Dicyandiamide.

- HPC Standards. (2025). Guanylurea phosphate | 1X100MG | C2H9N4O5P | 686145 | 36897-89-9.

- National Institutes of Health (NIH). (n.d.). Filling in the Gaps in Metformin Biodegradation: a New Enzyme and a Metabolic Pathway for Guanylurea.

- Alfa Aesar. (2025). Guanylurea phosphate - SAFETY DATA SHEET.

- Ask this paper | Bohrium. (n.d.). Method development for analysis of pharmaceuticals in environmental samples.

- Riddhisiddhi Chemicals. (2023). DICYANDIAMIDE.

- National Institutes of Health (NIH). (n.d.). Phosphorus NMR and its application to metabolomics.

- Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.

- University Course Materials. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

Sources

- 1. Guanylurea phosphate | 36897-89-9 | Benchchem [benchchem.com]

- 2. Guanylurea phosphate | 17675-60-4 [chemicalbook.com]

- 3. jnfuturechemical.com [jnfuturechemical.com]

- 4. Guanylurea | SIELC Technologies [sielc.com]

- 5. HPLC Method for Separation of Guanylurea and Metformin on Primesep 100 Column | SIELC Technologies [sielc.com]

- 6. Filling in the Gaps in Metformin Biodegradation: a New Enzyme and a Metabolic Pathway for Guanylurea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bmuv.de [bmuv.de]

- 8. nbinno.com [nbinno.com]

- 9. Guanylurea phosphate CAS#: 17675-60-4 [amp.chemicalbook.com]

- 10. pschemicals.com [pschemicals.com]

- 11. scbt.com [scbt.com]

- 12. fishersci.com [fishersci.com]

- 13. chemscene.com [chemscene.com]

- 14. nbinno.com [nbinno.com]

- 15. CN107721883A - Preparation method of guanylurea phosphate - Google Patents [patents.google.com]

- 16. chembk.com [chembk.com]

- 17. HPLC Method for Analysis of Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]

- 18. Separation of Guanylurea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 19. Phosphorus NMR and its application to metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 21. lehigh.edu [lehigh.edu]

- 22. WERCS Studio - Application Error [assets.thermofisher.com]

The Core Mechanism of Guanylurea Phosphate as a Flame Retardant: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanylurea phosphate (GUP) has emerged as a highly effective, halogen-free flame retardant for a variety of materials, including wood, paper, and textiles.[1][2] Its efficacy lies in a multi-faceted mechanism of action that combats combustion in both the condensed (solid) and gas phases. This technical guide provides a comprehensive overview of the core mechanisms, supported by quantitative data and detailed experimental protocols.

Dual-Phase Flame Retardant Mechanism

Guanylurea phosphate's primary flame-retardant action is a synergistic effect of its two main components: the phosphate group and the nitrogen-rich guanylurea.[3] This results in a dual-phase mechanism, intervening in the combustion process at different stages.[4][5]

Condensed-Phase Action: Char Formation

The predominant mechanism in the condensed phase is the formation of a protective char layer on the material's surface.[1][2] This char acts as a physical barrier, insulating the underlying material from heat and oxygen, which in turn reduces the rate of flame spread and heat release.[2]

The process is initiated by the thermal decomposition of the phosphate component into phosphoric acid and subsequently polyphosphoric acid.[4][6] These acids act as catalysts, promoting the dehydration and carbonization of the substrate, particularly cellulosic materials.[3][7] The nitrogenous components of guanylurea also contribute to the formation of a stable char structure.[3]

Gas-Phase Action: Flame Inhibition and Dilution

In the gas phase, guanylurea phosphate interferes with the combustion cycle through two primary actions:

-

Dilution: Upon heating, GUP decomposes to release non-combustible gases such as ammonia (NH₃) and nitrogen (N₂).[3] These gases dilute the concentration of flammable gases and oxygen in the vicinity of the flame, thereby inhibiting combustion.[6]

-

Radical Scavenging: The thermal decomposition of the phosphate component also releases phosphorus-containing radicals, such as PO·.[3][8] These radicals are highly reactive and act as scavengers for the high-energy H· and OH· radicals that are essential for propagating the combustion chain reaction in the flame.[3][5][8] By quenching these radicals, the flame is effectively suppressed.

Quantitative Performance Data

The flame-retardant efficacy of guanylurea phosphate has been quantified using various standard fire-testing methods. The following tables summarize key performance data from cone calorimetry and other tests.

Table 1: Cone Calorimetry Data for Wood Treated with Guanylurea Phosphate (GUP)

| Parameter | Untreated Wood | GUP-Treated Wood | Percentage Reduction | Source(s) |

| Peak Heat Release Rate (pHRR) (kW/m²) | 454.8 | 264.9 | 41.8% | [3][9] |

| Total Heat Release (THR) (MJ/m²) | Varies | Significantly Reduced | Not specified | [7] |

| Total Mass Loss (TML) (%) | ~83.6 | 78.2 | 5.4% | [7] |

| Fire Growth Rate (FIGRA) (kW/m²s) | Varies | Reduced | Not specified | [3] |

Table 2: Flammability Characteristics of Pine Wood Treated with GUP and Disodium Octaborate Tetrahydrate (DOT)

| Treatment | Limiting Oxygen Index (LOI) (%) | UL-94 Classification | Source(s) |

| 10% (w/w) aqueous solution of 1:1 DOT/GUP | 40.8 | Not specified | [10] |

Experimental Protocols

The evaluation of guanylurea phosphate's flame retardant properties relies on standardized testing methodologies. The following are detailed protocols for the key experiments cited.

Cone Calorimetry

-

Apparatus: Cone calorimeter[12]

-

Specimen Size: 100 mm x 100 mm[12]

-

Orientation: Horizontal[11]

-

Heat Flux: Typically ranges from 20 to 50 kW/m²[12]

-

Procedure: The specimen is exposed to a constant external heat flux from a conical radiant electric heater. The depletion of oxygen in the exhaust gas is measured to calculate the heat release rate. A load cell measures mass loss, and a laser system quantifies smoke production.[12]

-

Key Parameters Measured: Time to ignition (TTI), heat release rate (HRR), peak heat release rate (pHRR), total heat release (THR), mass loss rate (MLR), effective heat of combustion (EHC), and smoke production.[13][14]

Thermogravimetric Analysis (TGA)

-

Apparatus: Thermogravimetric analyzer[15]

-

Procedure: A small sample of the material is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). The change in mass of the sample is recorded as a function of temperature.[16][17] This analysis helps to understand the thermal stability and decomposition behavior of the material.[15]

-

Key Parameters Measured: Onset of decomposition temperature, temperature of maximum mass loss rate, and residual mass (char yield) at the end of the analysis.[18]

UL-94 Vertical Burn Test

-

Standard: UL 94[19]

-

Specimen: A rectangular bar of a specified size.[20]

-

Procedure: The specimen is held vertically and a flame is applied to the bottom edge for a specified duration. The afterflame time, afterglow time, and whether flaming drips ignite a cotton ball placed below are recorded.[20][21]

-

Classifications: Materials are classified as V-0, V-1, or V-2 based on their performance, with V-0 being the highest rating (fastest self-extinguishing with no flaming drips).[20][21]

Visualizing the Mechanism and Workflow

The following diagrams, created using the DOT language, illustrate the key mechanisms and experimental workflows.

Caption: Thermal decomposition pathway of Guanylurea Phosphate.

Caption: Condensed-phase char formation mechanism.

Caption: Gas-phase flame inhibition mechanism.

Caption: Experimental workflow for evaluating flame retardancy.

Conclusion

Guanylurea phosphate is a highly effective flame retardant that operates through a synergistic, dual-phase mechanism. In the condensed phase, it promotes the formation of a protective char layer that insulates the material and reduces the generation of flammable volatiles. In the gas phase, it releases non-combustible gases that dilute the fuel source and phosphorus-containing radicals that inhibit the combustion chain reaction. This comprehensive mode of action leads to significant reductions in heat release, smoke production, and overall flammability, making it a valuable tool for enhancing the fire safety of a wide range of materials.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]

- 5. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reaction Mechanism of 5 Commonly Used Flame Retardants - YINSU Flame Retardant [flameretardantys.com]

- 7. atlantis-press.com [atlantis-press.com]

- 8. additivebz.com [additivebz.com]

- 9. Fire Retardancy and Leaching Resistance of Furfurylated Pine Wood (Pinus sylvestris L.) Treated with Guanyl-Urea Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tsapps.nist.gov [tsapps.nist.gov]

- 12. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. impactfactor.org [impactfactor.org]

- 16. Thermal degradation study of intumescent flame retardants by TG and FTIR: Melamine phosphate and its mixture with pentaerythritol: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 17. Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ichp.vot.pl [ichp.vot.pl]

- 19. hzo.com [hzo.com]

- 20. protolabs.com [protolabs.com]

- 21. specialchem.com [specialchem.com]

Guanylurea Phosphate: A Technical Guide to its Potential as a Slow-Release Nitrogen Fertilizer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanylurea phosphate (GUP) is a chemical compound with the molecular formula C2H9N4O5P that has garnered interest for its potential application as a slow-release nitrogen and phosphorus fertilizer.[1] This technical guide provides a comprehensive overview of GUP, including its synthesis, physicochemical properties, and the theoretical basis for its function as a slow-release fertilizer. The document further outlines detailed experimental protocols for the evaluation of its nutrient release characteristics and its agronomic effectiveness. While direct experimental data on the performance of GUP as a fertilizer is limited in publicly available literature, this guide synthesizes existing knowledge on related compounds and standard methodologies to provide a framework for future research and development.

Introduction

The development of enhanced-efficiency fertilizers is a critical area of research in sustainable agriculture. Slow-release fertilizers (SRFs) offer the potential to improve nutrient use efficiency, reduce nutrient losses to the environment, and minimize the frequency of fertilizer application. Guanylurea phosphate, a salt formed from guanylurea and phosphoric acid, has been investigated as a candidate for a slow-release fertilizer due to its high nitrogen and phosphorus content.[1] The slow-release mechanism is thought to be based on the gradual hydrolysis and microbial degradation of the guanylurea cation in the soil.[1]

Physicochemical Properties and Nutrient Content

Guanylurea phosphate is a white crystalline solid with a molecular weight of 200.09 g/mol .[1] Key properties are summarized in Table 1.

Table 1: Physicochemical Properties of Guanylurea Phosphate

| Property | Value | Reference |

| Molecular Formula | C2H9N4O5P | [1] |

| Molecular Weight | 200.09 g/mol | [1] |

| Appearance | White crystalline solid | |

| Purity | Typically ~95% | [1] |

| Water Solubility | 91.6 g/L at 20°C |

Based on its molecular formula, the theoretical nitrogen (N) and phosphorus (P) content of pure guanylurea phosphate can be calculated.

Table 2: Theoretical Nutrient Content of Guanylurea Phosphate

| Nutrient | Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage of Total Mass (%) |

| Nitrogen | N | 14.01 | 4 | 56.04 | 28.01 |

| Phosphorus | P | 30.97 | 1 | 30.97 | 15.48 |

| Phosphorus Pentoxide | P2O5 | 141.94 | 0.5 | 70.97 | 35.47 |

Note: The phosphorus content is often expressed as phosphorus pentoxide (P2O5) in the fertilizer industry.

Synthesis of Guanylurea Phosphate

The primary industrial method for synthesizing guanylurea phosphate is through the reaction of dicyandiamide with phosphoric acid in an aqueous solution.[1] This process is favored for its simplicity and relatively mild reaction conditions.

Chemical Synthesis Pathway

The synthesis involves the acid-catalyzed hydrolysis of dicyandiamide to form guanylurea, which is then precipitated as the phosphate salt.

Caption: Synthesis of Guanylurea Phosphate.

Experimental Protocol: Laboratory Scale Synthesis

This protocol outlines a general procedure for the laboratory synthesis of guanylurea phosphate.

Materials:

-

Dicyandiamide

-

Phosphoric acid (85%)

-

Deionized water

-

Ethanol (for washing)

-

Reaction vessel with stirring and heating capabilities

-

Filtration apparatus

Procedure:

-

Dissolution: Prepare a slurry by mixing dicyandiamide with deionized water in a 1:2 to 1:4 mass ratio.[1]

-

Heating: Heat the slurry to 80-100°C with continuous stirring until the dicyandiamide is completely dissolved.[1]

-

Acid Addition: Slowly add phosphoric acid dropwise to the heated dicyandiamide solution. The rate of addition should be controlled to manage the exothermic reaction.

-

Reaction: Maintain the reaction mixture at approximately 85°C for about 45 minutes.[2]

-

Crystallization: Cool the reaction mixture to below 20°C to induce the crystallization of guanylurea phosphate.

-

Isolation: Isolate the solid product by filtration.

-

Washing and Drying: Wash the collected crystals with ethanol to remove impurities and then dry to a constant weight.

Evaluation of Guanylurea Phosphate as a Slow-Release Fertilizer

To assess the efficacy of guanylurea phosphate as a slow-release fertilizer, a series of experiments are required. These include soil incubation studies to determine the nutrient release profile and plant growth trials to evaluate its agronomic performance.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a novel slow-release fertilizer.

Caption: Experimental workflow for fertilizer evaluation.

Soil Incubation Study

A soil incubation study is essential to quantify the rate of nitrogen and phosphorus release from guanylurea phosphate over time and compare it to conventional fertilizers.

Objective: To determine the mineralization and hydrolysis rate of guanylurea phosphate in soil under controlled laboratory conditions.

Materials:

-

Guanylurea phosphate

-

Conventional fertilizers (e.g., Urea, Monoammonium Phosphate)

-

Control (no fertilizer)

-

Sieved soil with known physicochemical properties (pH, organic matter content, texture, microbial biomass)

-

Incubation vessels

-

Apparatus for extraction and analysis of ammonium, nitrate, and phosphate

Protocol:

-

Soil Preparation: Collect a representative soil sample, air-dry, and sieve it (e.g., through a 2 mm sieve).

-

Treatment Application: Thoroughly mix a predetermined amount of guanylurea phosphate, conventional fertilizer, or no fertilizer (control) with a known weight of the prepared soil.

-

Incubation: Place the soil-fertilizer mixtures into incubation vessels. Adjust the soil moisture to a specific level (e.g., 60% of water-holding capacity) and maintain a constant temperature (e.g., 25°C) for the duration of the experiment (e.g., 90-120 days).

-

Sampling: At regular intervals (e.g., 1, 3, 7, 14, 28, 56, and 90 days), destructively sample the soil from triplicate vessels for each treatment.

-

Nutrient Extraction: Extract inorganic nitrogen (ammonium and nitrate) using a 2M KCl solution and available phosphorus using an appropriate extractant (e.g., Bray-1 or Olsen).

-

Analysis: Analyze the extracts for ammonium, nitrate, and phosphate concentrations using colorimetric methods or an auto-analyzer.

-

Data Analysis: Calculate the cumulative amount of N and P released over time for each treatment and compare the release patterns.

Plant Growth Trial

A plant growth trial is necessary to assess the agronomic effectiveness of guanylurea phosphate in terms of crop yield and nutrient uptake.

Objective: To evaluate the effect of guanylurea phosphate on plant growth, yield, and nutrient uptake in comparison to conventional fertilizers.

Materials:

-

Guanylurea phosphate

-

Conventional N and P fertilizers

-

Control (no fertilizer)

-

Test crop (e.g., maize, wheat, or ryegrass)

-

Pots or field plots with a suitable growing medium

-

Equipment for measuring plant growth parameters and for plant tissue analysis

Protocol:

-

Experimental Design: Set up a randomized complete block design with multiple replications for each treatment.

-

Fertilizer Application: Apply the fertilizers to the soil at recommended rates based on the nutrient requirements of the test crop.

-

Sowing and Growth: Sow the seeds of the test crop and maintain optimal growing conditions (watering, light, temperature).

-

Data Collection:

-

Growth Parameters: At regular intervals, measure plant height, leaf area, and tiller/branch number.

-

Biomass: At harvest, determine the dry weight of the shoot and root biomass.

-

Yield: Measure the grain yield or the total harvestable biomass.

-

-

Plant Tissue Analysis: Analyze the dried plant material for total nitrogen and phosphorus content to determine nutrient uptake.

-

Data Analysis: Statistically analyze the collected data to determine the effect of each fertilizer treatment on plant growth, yield, and nutrient uptake.

Expected Outcomes and Significance

A successful evaluation would demonstrate that guanylurea phosphate provides a slower, more sustained release of nitrogen and phosphorus compared to conventional, highly soluble fertilizers. In plant growth trials, this should translate to comparable or improved crop yields with potentially higher nutrient use efficiency. The data generated from these experiments will be crucial for determining the viability of guanylurea phosphate as a commercially viable slow-release fertilizer and for optimizing its application in various agricultural systems. The detailed protocols provided herein offer a standardized approach for researchers to generate the necessary data for a comprehensive assessment.

References

Environmental Fate of Guanylurea Phosphate in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate of guanylurea phosphate, a primary transformation product of the widely used pharmaceutical metformin. This document summarizes key degradation and transport processes in soil and water, presents available quantitative data, and outlines standard experimental protocols for environmental assessment.

Executive Summary

Guanylurea is primarily introduced into the environment through the effluent of wastewater treatment plants, where it is formed from the incomplete biodegradation of metformin. While once considered a "dead-end" metabolite, recent research has demonstrated that guanylurea is biodegradable in both soil and aquatic environments. The primary route of degradation is microbial, leading to the formation of guanidine, which is further mineralized to ammonia and carbon dioxide.

Abiotic degradation pathways, such as hydrolysis and photolysis, are considered less significant for guanylurea. Its mobility in soil is influenced by its sorption characteristics; however, available data suggests a low potential for adsorption to soil particles, indicating a potential for leaching. This guide will delve into the specifics of these processes, providing the quantitative data available in the scientific literature and outlining the standardized methodologies used to generate such data.

Physicochemical Properties

While a complete profile is not available in the public literature, some key properties of guanylurea are known:

| Property | Value | Reference |

| Molecular Formula | C₂H₆N₄O | - |

| Molecular Weight | 102.09 g/mol | - |

| Water Solubility | 50 g/L (for guanylurea sulphate) | [ChemIDplus, 2018] |

Note: Data for guanylurea phosphate specifically is limited; data for guanylurea or its sulphate salt are used as surrogates where necessary.

Environmental Fate in Soil

The fate of guanylurea phosphate in the terrestrial environment is governed by the interplay of biodegradation and soil sorption.

Aerobic Biodegradation in Soil

Microbial degradation is the principal dissipation pathway for guanylurea in soil. Studies have shown that it can be readily biodegraded by soil microorganisms.

Table 1: Aerobic Soil Biodegradation of Guanylurea

| Soil Type | DT₅₀ (days) | Temperature (°C) | Initial Concentration (mg/kg) | Reference |

| New Zealand Pastoral Soil 1 | 0.9 - 4 | 30 | 0.5 and 5 | [1] |

| New Zealand Pastoral Soil 2 | 0.9 - 4 | 30 | 0.5 and 5 | [1] |

DT₅₀ (Dissipation Time 50%) is the time required for 50% of the initial concentration to dissipate.

The degradation of guanylurea in soil has been observed to follow biphasic kinetics, characterized by an initial rapid degradation phase followed by a slower dissipation rate.[1] This suggests that a portion of the guanylurea may become less bioavailable over time. The degradation is dependent on soil properties, incubation conditions, and the initial concentration of the substance.[1]

This protocol outlines a typical laboratory experiment to determine the rate of aerobic biodegradation of guanylurea phosphate in soil.

Objective: To determine the aerobic degradation rate (DT₅₀) of guanylurea phosphate in soil and identify major transformation products.

Materials:

-

Test substance: Guanylurea phosphate

-

Soils: A minimum of two different soil types with varying physicochemical properties (e.g., pH, organic carbon content, texture).

-

Incubation vessels: Biometer flasks or a flow-through system to trap CO₂.

-

Analytical instrumentation: High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Standard laboratory equipment.

Procedure:

-

Soil Preparation: Freshly collected soils are sieved (e.g., <2 mm) and their characteristics are determined. The water holding capacity is measured to adjust the soil moisture content during the experiment (typically 40-60% of maximum water holding capacity).

-

Application of Test Substance: A solution of guanylurea phosphate is applied to the soil samples to achieve the desired test concentration (e.g., 0.5 and 5 mg/kg).

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C or 30°C). Aerobic conditions are maintained throughout the incubation period. Control samples (untreated soil) are also incubated.

-

Sampling: Duplicate samples are taken at appropriate time intervals (e.g., 0, 1, 2, 4, 7, 14, 21, 30, 60, 90, and 120 days).

-

Extraction: Guanylurea and its potential transformation products are extracted from the soil samples using a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Analysis: The concentration of guanylurea in the extracts is quantified by HPLC-UV.

-

Data Analysis: The dissipation of guanylurea over time is plotted, and the DT₅₀ value is calculated using appropriate kinetic models (e.g., single first-order, or biphasic models like the double first-order in parallel model).

// Nodes soil_prep [label="Soil Preparation\n(Sieving, Characterization)", fillcolor="#F1F3F4", fontcolor="#202124"]; application [label="Application of\nGuanylurea Phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; incubation [label="Incubation\n(Dark, Constant Temp.)", fillcolor="#F1F3F4", fontcolor="#202124"]; sampling [label="Sampling at\nTime Intervals", fillcolor="#F1F3F4", fontcolor="#202124"]; extraction [label="Solvent Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="HPLC-UV Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis\n(DT₅₀ Calculation)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges soil_prep -> application [label="Treated Soil"]; application -> incubation; incubation -> sampling; sampling -> extraction; extraction -> analysis; analysis -> data_analysis; } .enddot Caption: Experimental workflow for a soil degradation study.

Soil Adsorption and Mobility

The mobility of guanylurea phosphate in soil is determined by its tendency to adsorb to soil particles. The key parameters used to describe this are the soil-water distribution coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).

Table 2: Soil Adsorption of Guanylurea

| Parameter | Value | Soil Type | Comments | Reference |

| Kdeff (L/kg) | - | Unamended Soil | Decreased with biosolid amendment | [2] |

| Kdeff (L/kg) | - | Biosolid-amended Soil | Significantly increased (2500%) compared to unamended soil | [2] |

Kdeff is the effective distribution coefficient.

One study concluded that sorption of guanylurea can be neglected based on laboratory batch tests conducted according to OECD guideline 106. However, another study showed that while sorption is low in unamended soil, the addition of biosolids can significantly increase the sorption of guanylurea.[2] This suggests that the organic matter content of the soil plays a crucial role in its retention. A low Kd or Koc value indicates a higher potential for the compound to be mobile in the soil and leach into groundwater.

This protocol describes the batch equilibrium method to determine the adsorption and desorption coefficients of guanylurea phosphate in soil.

Objective: To determine the Kd and Koc values for guanylurea phosphate in various soils.

Materials:

-

Test substance: Guanylurea phosphate

-

Soils: A minimum of five different soil types with a range of organic carbon content, pH, and texture.

-

Test solution: 0.01 M CaCl₂ solution.

-

Centrifuge tubes.

-

Shaker.

-

Analytical instrumentation: HPLC-UV.

Procedure:

-

Preliminary Tests: Determine the appropriate soil-to-solution ratio and equilibration time.

-

Adsorption Phase:

-

Known amounts of soil are equilibrated with solutions of guanylurea phosphate of varying concentrations in 0.01 M CaCl₂.

-

The suspensions are shaken for the predetermined equilibration time at a constant temperature.

-

The solid and liquid phases are separated by centrifugation.

-

The concentration of guanylurea phosphate in the supernatant is determined by HPLC-UV.

-

The amount of guanylurea phosphate adsorbed to the soil is calculated by the difference between the initial and final solution concentrations.

-

-

Data Analysis: The adsorption isotherm is plotted (adsorbed concentration vs. solution concentration). The Freundlich or Langmuir adsorption coefficients are calculated. The Kd and Koc values are then derived.

-

Desorption Phase (Optional): The supernatant from the adsorption phase is replaced with a fresh solution of 0.01 M CaCl₂, and the samples are re-equilibrated to determine the extent of desorption.

// Nodes soil_solution_prep [label="Prepare Soil and\nGuanylurea Solutions", fillcolor="#F1F3F4", fontcolor="#202124"]; equilibration [label="Equilibration\n(Shaking)", fillcolor="#F1F3F4", fontcolor="#202124"]; centrifugation [label="Phase Separation\n(Centrifugation)", fillcolor="#F1F3F4", fontcolor="#202124"]; supernatant_analysis [label="Analyze Supernatant\n(HPLC-UV)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_analysis [label="Calculate Kd and Koc", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges soil_solution_prep -> equilibration; equilibration -> centrifugation; centrifugation -> supernatant_analysis; supernatant_analysis -> data_analysis; } .enddot Caption: Experimental workflow for a soil adsorption study.

Environmental Fate in Water

In the aquatic environment, the fate of guanylurea phosphate is determined by biodegradation, hydrolysis, and photolysis.

Biodegradation in Aquatic Systems

Guanylurea is known to be biodegradable in wastewater treatment plants, with degradation being more rapid under anaerobic conditions compared to aerobic conditions. The degradation pathway involves the enzymatic hydrolysis of guanylurea to guanidine, which is then further metabolized.

// Nodes Guanylurea [label="Guanylurea", fillcolor="#FBBC05", fontcolor="#202124"]; Guanidine [label="Guanidine", fillcolor="#F1F3F4", fontcolor="#202124"]; Mineralization [label="Mineralization Products\n(Ammonia, CO₂)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Enzyme [label="Guanylurea\nHydrolase", shape=ellipse, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Guanylurea -> Guanidine [label="Microbial Hydrolysis"]; Guanidine -> Mineralization [label="Further Biodegradation"]; Enzyme -> Guanylurea [arrowhead=none, style=dashed, color="#5F6368"]; } .enddot Caption: Biodegradation pathway of guanylurea.

Abiotic Degradation: Hydrolysis and Photolysis

Hydrolysis: The abiotic breakdown of a substance in water is known as hydrolysis. The rate of this process is highly dependent on the pH of the water. Currently, there is a lack of publicly available data on the hydrolysis rate of guanylurea phosphate at different pH values.

Objective: To determine the rate of abiotic hydrolysis of guanylurea phosphate at different pH values.

Procedure:

-

Sterile aqueous buffer solutions at pH 4, 7, and 9 are treated with a known concentration of guanylurea phosphate.

-

The solutions are incubated in the dark at a constant temperature.

-

Samples are taken at various time intervals and analyzed by HPLC-UV to determine the concentration of guanylurea phosphate.

-

The rate of hydrolysis and the half-life are calculated for each pH.

Photolysis: Photolysis is the degradation of a chemical by light. Guanylurea has been reported to be stable under UV light irradiation, suggesting that direct photolysis is not a significant degradation pathway in the environment. However, quantitative data from a standardized study is not currently available.

Objective: To determine the rate of direct photolysis of guanylurea phosphate in water.

Procedure:

-